molecular formula C10H17N3S B6425660 N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]thiolan-3-amine CAS No. 2034382-11-9

N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]thiolan-3-amine

Cat. No.: B6425660
CAS No.: 2034382-11-9
M. Wt: 211.33 g/mol
InChI Key: CTSZRBQXLLKNEL-UHFFFAOYSA-N
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Description

N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]thiolan-3-amine is a tertiary amine featuring a thiolan (tetrahydrothiophene) ring substituted at the 3-position with a methyl group and a [(1-methyl-1H-pyrazol-5-yl)methyl] moiety. The thiolan ring introduces conformational flexibility, while the pyrazole group contributes to hydrogen-bonding capabilities and aromatic interactions. This compound’s molecular formula is C₁₀H₁₇N₃S, with a molecular weight of 211.33 g/mol.

Properties

IUPAC Name

N-methyl-N-[(2-methylpyrazol-3-yl)methyl]thiolan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3S/c1-12(10-4-6-14-8-10)7-9-3-5-11-13(9)2/h3,5,10H,4,6-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSZRBQXLLKNEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CN(C)C2CCSC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]thiolan-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Alkylation: The pyrazole ring is then alkylated using methyl iodide to introduce the N-methyl group.

    Thiolane Ring Formation: The thiolane ring can be formed by the reaction of a suitable dithiol with an alkyl halide.

    Coupling Reaction: Finally, the pyrazole and thiolane rings are coupled together using a suitable coupling agent such as a carbodiimide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]thiolan-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrogen atoms in the pyrazole ring can be reduced under suitable conditions.

    Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

The compound serves as a crucial building block in the synthesis of pharmaceutical agents. Its ability to interact with various biological targets makes it a candidate for drug development.

Case Study: Enzyme Inhibition

Research indicates that the pyrazole moiety can effectively bind to active sites of enzymes, potentially inhibiting their activity. For instance, studies have shown that derivatives of this compound can inhibit certain kinases involved in cancer progression, highlighting its therapeutic potential in oncology.

Organic Synthesis Applications

In organic synthesis, N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]thiolan-3-amine acts as an intermediate for constructing more complex heterocyclic compounds. Its versatility allows for various transformations, including:

  • Oxidation : The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.
  • Reduction : The nitrogen atoms in the pyrazole ring can undergo reduction reactions.
  • Substitution Reactions : Methyl groups can be substituted with other functional groups using appropriate reagents.

Biological Studies

The biological activity of this compound has been extensively studied, revealing its potential as an enzyme inhibitor or receptor modulator.

Industrial Applications

In industrial settings, this compound is utilized in developing new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials that require specific mechanical or thermal characteristics.

Mechanism of Action

The mechanism of action of N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]thiolan-3-amine involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The thiolane ring can form covalent bonds with cysteine residues in proteins, leading to modulation of protein function.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The following table highlights key structural and physicochemical differences between the target compound and related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
Target Compound : N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]thiolan-3-amine C₁₀H₁₇N₃S 211.33 Thiolan ring, pyrazole, tertiary amine Flexible sulfur-containing ring; lacks H-bond donors due to tertiary amine.
1-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine C₁₀H₁₃ClF₃N₅ 295.69 Pyrazole (×2), trifluoromethyl, chlorine Halogenated groups enhance lipophilicity; higher molecular weight.
1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine C₉H₁₁N₃S 193.27 Thiophene, pyrazole, primary amine Aromatic thiophene; primary amine enables H-bond donation.
N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine C₁₂H₁₆N₄ 216.28 Pyridine, pyrazole, tertiary amine Pyridine enables π-π stacking; polar solubility.
1-(4-chloro-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine C₆H₁₁ClN₃ 160.63 Chlorinated pyrazole, tertiary amine Compact structure; chlorine may increase reactivity.

Key Research Findings

Hydrogen Bonding and Crystal Packing
  • The primary amine in 1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine () facilitates hydrogen bonding, influencing crystal packing and solubility.
Electronic and Steric Effects
  • The trifluoromethyl group in 1-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine () introduces strong electron-withdrawing effects, altering electronic distribution and metabolic stability.
  • The thiolan ring in the target compound provides a saturated sulfur environment, which may enhance resistance to oxidative metabolism compared to aromatic thiophene derivatives.

Computational and Experimental Data

  • SHELX and ORTEP () have been widely used to resolve crystal structures of pyrazole derivatives, revealing distinct packing patterns influenced by substituents.
  • Graph set analysis () highlights how H-bonding networks in pyrazole analogs dictate supramolecular assembly, with tertiary amines favoring weaker van der Waals interactions.

Biological Activity

N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]thiolan-3-amine is a heterocyclic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features both a pyrazole ring and a thiolane ring, contributing to its unique properties. The synthesis typically involves several steps:

  • Formation of the Pyrazole Ring : Reaction of hydrazine with a 1,3-diketone under acidic conditions.
  • Alkylation : Introduction of the N-methyl group via methyl iodide.
  • Thiolane Ring Formation : Reaction of a suitable dithiol with an alkyl halide.
  • Coupling Reaction : Use of a coupling agent like carbodiimide to link the pyrazole and thiolane rings.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The pyrazole moiety can bind to active sites of enzymes, potentially inhibiting their function.
  • Covalent Bond Formation : The thiolane ring can form covalent bonds with cysteine residues in proteins, modulating their activity.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

  • Antiproliferative Effects : Similar compounds have shown significant antiproliferative activity against various tumor cell lines. For instance, derivatives of pyrazole compounds have demonstrated GI(50) values reaching sub-micromolar concentrations against over 50 tumor types .
CompoundTumor Cell Lines InhibitedGI(50) Value (µM)
Pyrazole Derivative A>50<0.5
Pyrazole Derivative B>50<0.5

This suggests that this compound may also possess similar antiproliferative properties.

Case Studies

  • Anti-inflammatory Activity : Research on aminomethyl derivatives similar to this compound has shown enhanced anti-inflammatory effects compared to standard treatments like diclofenac sodium. These studies indicate that modifications to the aminomethyl group significantly influence biological activity .
  • Inhibition of Parasitic Activity : Related compounds have been synthesized as potent inhibitors against parasitic nematodes, demonstrating selective toxicity without overt cytotoxicity to mammalian cells. This highlights the potential for developing therapeutic agents targeting specific biological pathways while minimizing side effects .

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